

L-Proline- $^{13}\text{C}_5$, ^{15}N : A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L-Proline- $^{13}\text{C}_5$, ^{15}N

Cat. No.: B12059144

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This technical guide provides an in-depth overview of L-Proline- $^{13}\text{C}_5$, ^{15}N , a stable isotope-labeled amino acid crucial for advanced research in proteomics, metabolomics, and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, applications, and relevant experimental protocols.

Core Properties of L-Proline- $^{13}\text{C}_5$, ^{15}N

L-Proline- $^{13}\text{C}_5$, ^{15}N is a non-essential amino acid where all five carbon atoms are replaced with the stable isotope ^{13}C , and the nitrogen atom is replaced with the stable isotope ^{15}N . This labeling makes it a powerful tool for tracing and quantifying metabolic processes and protein dynamics without the use of radioactivity.

Quantitative Data

Property	Value	Reference
CAS Number	202407-23-6	
Molecular Weight	121.09 g/mol	
Molecular Formula	$^{13}\text{C}_5\text{H}_9^{15}\text{NO}_2$	
Appearance	White to off-white powder	
Purity	Typically $\geq 98\%$	
Isotopic Enrichment	Typically $\geq 98\%$ for ^{13}C and ^{15}N	

Applications in Research and Drug Development

L-Proline- $^{13}\text{C}_5,^{15}\text{N}$ is a versatile tool with significant applications in various research fields, particularly in quantitative proteomics and metabolic analysis.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

In SILAC-based quantitative proteomics, L-Proline- $^{13}\text{C}_5,^{15}\text{N}$ is primarily used to prevent the metabolic conversion of labeled arginine to labeled proline. This conversion can lead to inaccuracies in protein quantification. By supplementing the SILAC medium with unlabeled L-proline, this conversion is suppressed, ensuring that the heavy-labeled arginine signal remains distinct and accurate.

Metabolic Flux Analysis (MFA)

As a stable isotope-labeled metabolite, L-Proline- $^{13}\text{C}_5,^{15}\text{N}$ is utilized as a tracer in metabolic flux analysis studies. By introducing it into a biological system, researchers can track the flow of carbon and nitrogen atoms through various metabolic pathways. This allows for the quantification of reaction rates (fluxes) and provides insights into cellular metabolism under different conditions, which is critical in understanding disease states and the mechanism of action of drugs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, the incorporation of ^{13}C and ^{15}N labeled amino acids, such as L-Proline- $^{13}\text{C}_5,^{15}\text{N}$, into proteins is essential for structural and dynamic studies. These isotopes provide additional nuclear spins that can be detected and correlated in multidimensional NMR experiments, facilitating the resonance assignment and the determination of three-dimensional protein structures in solution. This is particularly valuable for studying protein-ligand interactions in drug discovery.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving L-Proline- $^{13}\text{C}_5,^{15}\text{N}$.

SILAC Protocol with Proline Supplementation

This protocol outlines the steps for a SILAC experiment with the addition of L-proline to prevent arginine-to-proline conversion.

1. Media Preparation:

- Prepare "light" and "heavy" SILAC media. Both should be deficient in L-arginine and L-lysine.
- Light Medium: Supplement with standard, unlabeled L-arginine and L-lysine.
- Heavy Medium: Supplement with $^{13}\text{C}_6,^{15}\text{N}_4$ -L-arginine and $^{13}\text{C}_6,^{15}\text{N}_2$ -L-lysine.
- Proline Supplementation: To both light and heavy media, add unlabeled L-proline to a final concentration of at least 200 mg/L. This concentration may need to be optimized depending on the cell line.

2. Cell Culture and Labeling:

- Culture two populations of cells separately in the "light" and "heavy" media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.
- Verify the incorporation efficiency (typically >97%) by mass spectrometry analysis of a small protein sample.

3. Experimental Treatment:

- Apply the experimental condition (e.g., drug treatment) to one of the cell populations while the other serves as a control.

4. Sample Preparation for Mass Spectrometry:

- Harvest and lyse the cells from both populations.
- Combine equal amounts of protein from the "light" and "heavy" cell lysates.
- Perform protein digestion (e.g., using trypsin).
- Clean up the resulting peptide mixture using solid-phase extraction (e.g., C18 desalting).

5. LC-MS/MS Analysis and Data Interpretation:

- Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Metabolic Flux Analysis (MFA) using Labeled Proline

This protocol provides a general workflow for an MFA experiment using ^{13}C - and ^{15}N -labeled L-proline as a tracer.

1. Experimental Design:

- Define the metabolic network of interest and the specific pathways to be investigated.
- Select the appropriate isotopic tracer, in this case, L-Proline- $^{13}\text{C}_5,^{15}\text{N}$.

2. Cell Culture and Isotopic Labeling:

- Culture cells in a defined medium containing the labeled L-proline.
- Ensure the cells reach a metabolic and isotopic steady state. The time required for this will vary depending on the cell type and growth rate.

3. Metabolite Extraction:

- Quench the metabolism rapidly (e.g., using cold methanol) to prevent further enzymatic activity.
- Extract the intracellular metabolites using appropriate solvents (e.g., a mixture of methanol, water, and chloroform).

4. Analytical Measurement:

- Analyze the isotopic labeling patterns of the extracted metabolites using mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy.

5. Flux Estimation and Modeling:

- Use specialized software to input the measured labeling data and the defined metabolic network model.
- The software will then calculate the intracellular metabolic fluxes that best fit the experimental data.

Protein Expression and Purification for NMR Spectroscopy

This protocol describes the expression and purification of a ^{13}C - and ^{15}N -labeled protein for NMR analysis.

1. Protein Expression:

- Transform an appropriate bacterial expression strain (e.g., *E. coli* BL21(DE3)) with a plasmid encoding the protein of interest.
- Grow the cells in a minimal medium (e.g., M9 medium) containing $^{15}\text{NH}_4\text{Cl}$ as the sole nitrogen source and $^{13}\text{C}_6$ -glucose as the sole carbon source. L-Proline- $^{13}\text{C}_5,^{15}\text{N}$ can be added to the medium if specific labeling of proline residues is desired, or if the expression host is a proline auxotroph.

- Induce protein expression at the appropriate cell density and temperature.

2. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation.
- Lyse the cells using a method such as sonication or high-pressure homogenization.
- Purify the labeled protein from the cell lysate using a series of chromatography steps (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

3. NMR Sample Preparation:

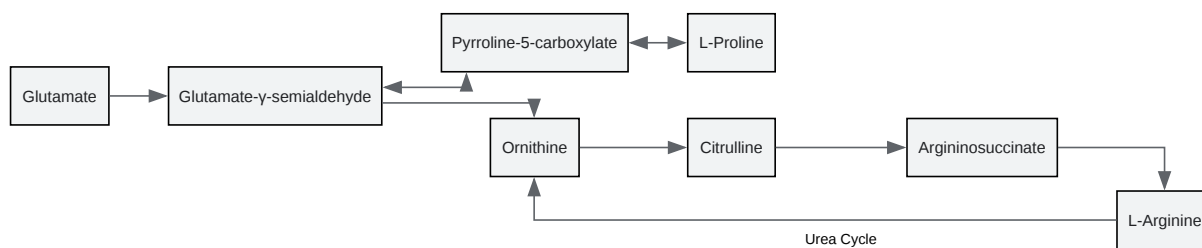
- Exchange the purified protein into a suitable NMR buffer (e.g., phosphate or Tris buffer at a specific pH) containing 5-10% D₂O.
- Concentrate the protein to the desired concentration for NMR experiments (typically 0.1-1 mM).
- Add any necessary co-factors, ligands, or stabilizing agents.

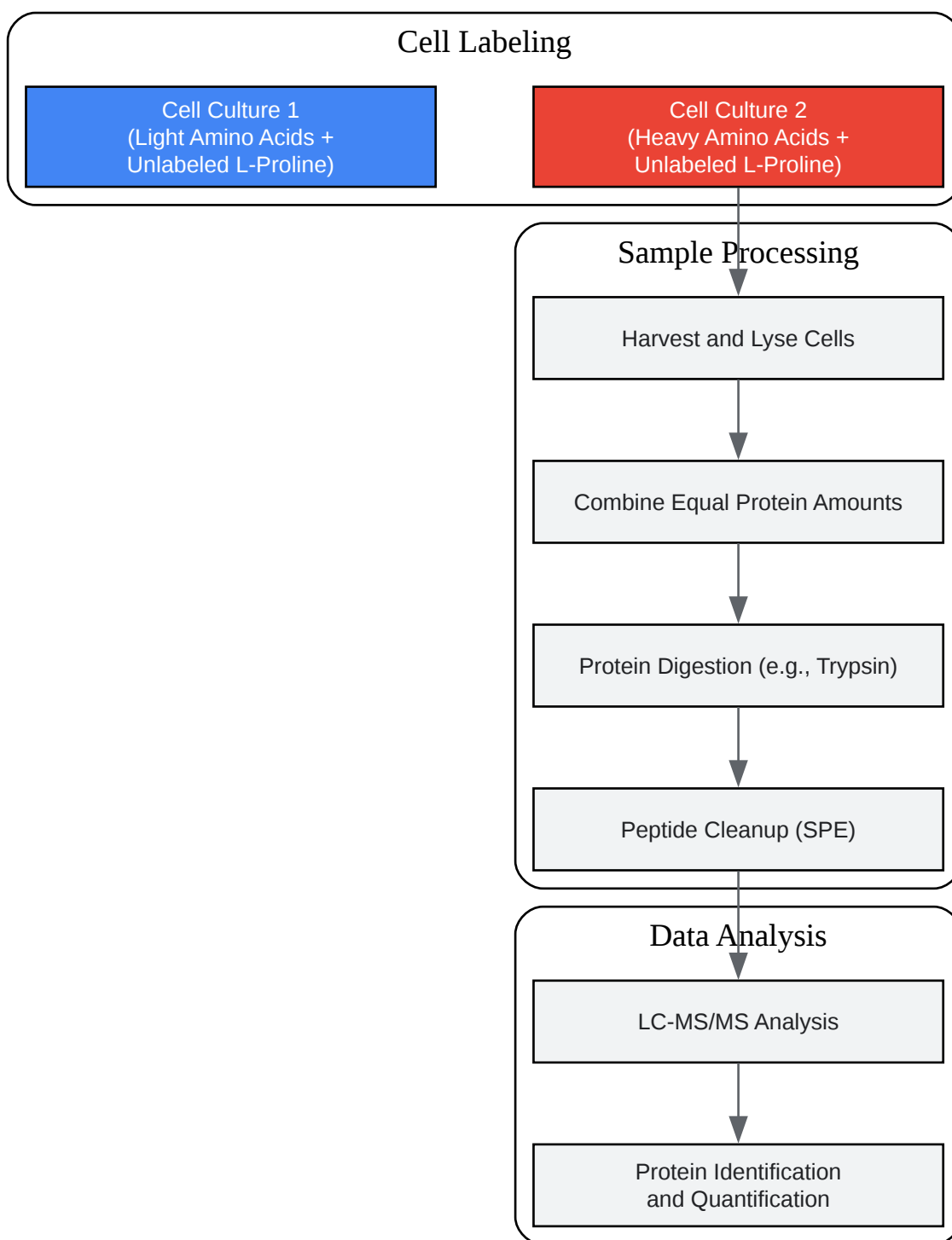
4. NMR Data Acquisition and Analysis:

- Acquire a series of multidimensional NMR experiments (e.g., HSQC, HNCO, HNCA, HNCACB, etc.) to assign the chemical shifts of the protein backbone and side chains.
- Use the assigned chemical shifts and other NMR parameters (e.g., NOEs, RDCs) to determine the three-dimensional structure and study the dynamics of the protein.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of L-Proline-¹³C₅,¹⁵N.





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- To cite this document: BenchChem. [L-Proline- $^{13}\text{C}_5$, ^{15}N : A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12059144#l-proline-13c5-15n-cas-number-and-molecular-weight>]

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